N-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

描述

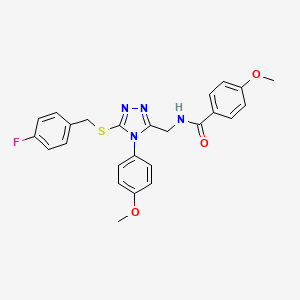

N-((5-((4-Fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a 1,2,4-triazole derivative characterized by a triazole core substituted with a 4-fluorobenzylthio group at position 5, a 4-methoxyphenyl group at position 4, and a 4-methoxybenzamide moiety linked via a methyl group at position 2.

属性

IUPAC Name |

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN4O3S/c1-32-21-11-5-18(6-12-21)24(31)27-15-23-28-29-25(34-16-17-3-7-19(26)8-4-17)30(23)20-9-13-22(33-2)14-10-20/h3-14H,15-16H2,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKIICXOEQHXFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, supported by structural analysis and recent research findings.

Structural Characteristics

The compound features a complex structure characterized by:

- Triazole ring : A five-membered heterocyclic compound known for its biological significance.

- Thioether linkage : The sulfur atom connecting the 4-fluorobenzyl group enhances the compound’s reactivity and biological interaction potential.

- Aromatic substituents : The presence of methoxy and fluorine groups contributes to its pharmacological profile.

Molecular Formula : C25H23FN4O3S

Molecular Weight : 478.54 g/mol

Biological Activity Overview

This compound exhibits significant biological activities:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown effectiveness against various bacterial strains, including multi-drug-resistant pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.046 – 3.11 μM |

| Escherichia coli | 0.125 – 8 μg/mL |

| Pseudomonas aeruginosa | 0.125 – 8 μg/mL |

The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups on the phenyl rings significantly enhances antimicrobial activity .

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to interfere with cancer cell proliferation. Several studies have reported that triazole derivatives can inhibit key enzymes involved in cancer cell growth.

| Cancer Cell Line | Inhibition Percentage |

|---|---|

| MCF-7 (Breast Cancer) | 70% inhibition at 10 μM |

| HeLa (Cervical Cancer) | 65% inhibition at 10 μM |

The mechanism of action is believed to involve the inhibition of specific kinases and enzymes that are crucial for cancer cell survival .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in Pharmaceutical Research evaluated various triazole derivatives, including this compound. The results indicated superior antimicrobial activity compared to standard antibiotics such as vancomycin and ciprofloxacin . -

Anticancer Mechanism Exploration :

Research published in Medicinal Chemistry explored the anticancer mechanisms of triazole derivatives. The study found that compounds similar to this compound exhibited significant apoptosis induction in cancer cells through mitochondrial pathways .

相似化合物的比较

Fluorinated Arylthio Groups

- Compound 5q : 4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine () features a 3-fluorobenzylthio group and a pyridine substituent. Unlike the target compound, it lacks the benzamide moiety, which may reduce its solubility and protein-binding capacity due to the absence of hydrogen-bonding sites .

- Compound 6l : 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole () replaces the fluorobenzyl group with a trifluoromethyl-furan moiety. The trifluoromethyl group enhances lipophilicity, whereas the target compound’s 4-fluorobenzylthio group balances hydrophobicity and electronic effects .

Benzamide-Linked Derivatives

- Compound 51: 4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide () replaces the triazole core with a triazine ring but retains a benzamide group.

- 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide () features an acetamide linkage instead of a benzamide. The shorter chain reduces steric hindrance but limits π-π stacking interactions observed in the target compound’s benzamide group .

Physicochemical Properties

Structural Insights and Design Considerations

- Solubility: The 4-methoxybenzamide moiety improves water solubility compared to non-polar analogs like 5r (), which has a 2-methylbenzylthio group .

- Synthetic Accessibility : Microwave-assisted synthesis methods () could optimize the target compound’s yield, as seen in morpholine-triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。